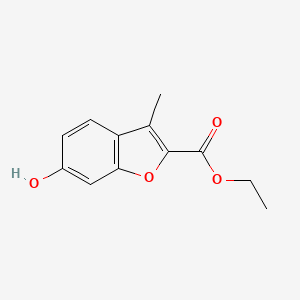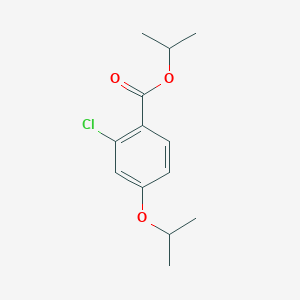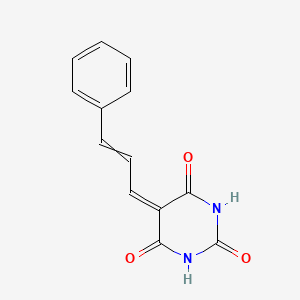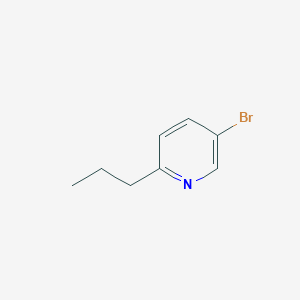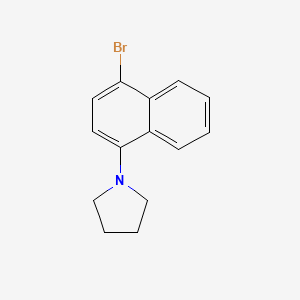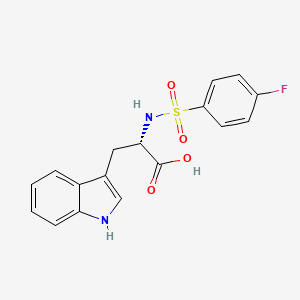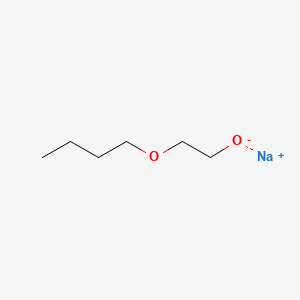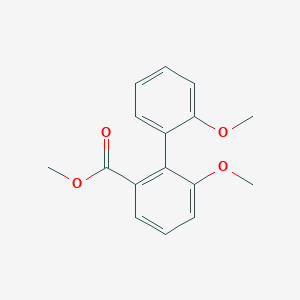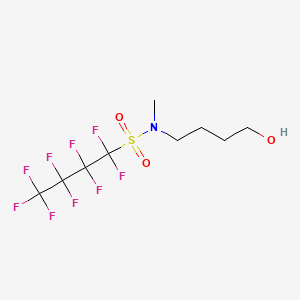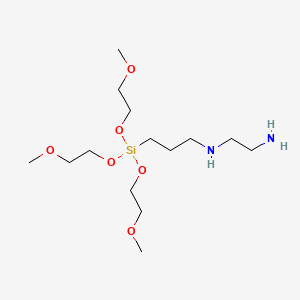![molecular formula C12H13N3O2 B8732598 6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one CAS No. 61940-29-2](/img/structure/B8732598.png)
6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the condensation of 2-aminobenzamide with aldehydes under specific conditions. One common method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the quinazoline core.
Substitution: The compound can undergo substitution reactions, particularly at the methoxymethyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets PI3K and HDAC enzymes, which play crucial roles in cell signaling and epigenetic regulation, respectively.
Pathways Involved: By inhibiting PI3K, the compound disrupts the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Another quinazoline derivative with similar biological activities.
Thiazoloquinazoline: Known for its antifungal and antioxidant activities.
4,6,7-Trisubstituted Quinazoline: Exhibits antitumor activity against various cancer cell lines.
Uniqueness
6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one stands out due to its dual inhibitory activity against PI3K and HDAC, making it a promising candidate for dual-targeted cancer therapies. Its unique methoxymethyl group also provides opportunities for further chemical modifications to enhance its biological activities.
Propriétés
Numéro CAS |
61940-29-2 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
6-(methoxymethyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C12H13N3O2/c1-17-7-8-3-2-4-10-9(8)5-15-6-11(16)14-12(15)13-10/h2-4H,5-7H2,1H3,(H,13,14,16) |
Clé InChI |
MDQGPZAGGOBAKQ-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C2CN3CC(=O)NC3=NC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenebutanal, 4-[bis(2-chloroethyl)amino]-](/img/structure/B8732534.png)
